molecular formula C5H9N3 B1287587 1-(1H-Pyrazol-3-yl)ethanamine CAS No. 1179072-43-5

1-(1H-Pyrazol-3-yl)ethanamine

Cat. No.: B1287587
CAS No.: 1179072-43-5
M. Wt: 111.15 g/mol
InChI Key: IVZCHEJTIUBJPM-UHFFFAOYSA-N
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Description

1-(1H-Pyrazol-3-yl)ethanamine (CAS: 1179072-43-5) is a heterocyclic amine featuring a pyrazole ring substituted with an ethylamine group at the 3-position. This compound is a precursor to histamine analogs and has been explored for its biological activity .

Properties

IUPAC Name

1-(1H-pyrazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-4(6)5-2-3-7-8-5/h2-4H,6H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZCHEJTIUBJPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20606740
Record name 1-(1H-Pyrazol-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20606740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179072-43-5
Record name 1-(1H-Pyrazol-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20606740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(1H-Pyrazol-3-yl)ethanamine typically involves the condensation of hydrazines with 1,3-dielectrophilic nitriles. This method is efficient and straightforward, often resulting in good yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

1-(1H-Pyrazol-3-yl)ethanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include molecular iodine, hydrazines, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1H-Pyrazol-3-yl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-Pyrazol-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs of 1-(1H-Pyrazol-3-yl)ethanamine, highlighting differences in substituents and their positions:

Compound Name Substituents on Pyrazole Ring Molecular Formula CAS Number Key Properties/Applications
This compound Ethylamine at C3 C₅H₉N₃ 1179072-43-5 Histamine analog; CNS activity
1-(1-Ethyl-1H-pyrazol-4-yl)ethanamine Ethyl at N1, ethylamine at C4 C₇H₁₃N₃ CID 23005785 Enhanced lipophilicity
2-[1-(Propan-2-yl)-1H-pyrazol-3-yl]ethan-1-amine Isopropyl at N1, ethylamine at C3 C₈H₁₅N₃ 1328640-75-0 Improved metabolic stability
(1H-Pyrazol-3-yl)methanamine Methylamine at C3 C₄H₇N₃ 37599-58-9 Smaller size; lower molecular weight
1-(1-tert-Butyl-3-methyl-1H-pyrazol-4-yl)ethanamine tert-Butyl at N1, methyl at C3 C₁₀H₁₉N₃ 1210183-87-1 Steric hindrance; delayed metabolism
Benzyl[1-(1H-Pyrazol-3-Yl)Ethyl]Amine Benzyl group on ethylamine C₁₂H₁₅N₃ 1184116-56-0 Enhanced receptor binding

Physicochemical Properties

Substituents significantly influence solubility, stability, and reactivity:

  • Lipophilicity : Bulky groups (e.g., tert-butyl in ) increase hydrophobicity, whereas polar substituents like methylamine () enhance water solubility.
  • Metabolic Stability : Isopropyl substituents (e.g., ) reduce oxidative degradation compared to unsubstituted analogs.
  • Crystallinity : SHELX-refined structures (e.g., ) confirm that steric effects from substituents like benzyl () alter packing efficiency.

Biological Activity

1-(1H-Pyrazol-3-yl)ethanamine, also known as (R)-1-(1H-pyrazol-3-yl)ethanamine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a five-membered pyrazole ring containing two nitrogen atoms. Its molecular formula is C5H9N3C_5H_9N_3 with a molecular weight of approximately 111.15 g/mol. The compound's unique structure allows it to interact with various biological macromolecules, which underpins its pharmacological effects.

Anticancer Activity

Research has demonstrated that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and liver cancer (HepG2). The compound induces apoptosis and cell cycle arrest, particularly in the G2/M phase.

Key Findings:

  • Inhibition of Microtubule Assembly: Compounds derived from this compound have been identified as microtubule-destabilizing agents, leading to significant inhibition of cell growth at concentrations as low as 2.5 μM .
  • Caspase Activation: The compound enhances caspase-3 activity, which is crucial for the execution phase of apoptosis .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies indicate that it can inhibit specific enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases.

Mechanisms:

  • Enzyme Inhibition: It inhibits cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against various pathogens. This activity expands its potential applications in treating infectious diseases.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is highly dependent on their structural features. Modifications in the pyrazole ring can lead to variations in potency and selectivity.

Compound NameStructural FeaturesUnique Properties
(R)-1-(1H-pyrazol-4-yl)ethanaminePyrazole nitrogen at position 4Different biological activity profile
(R)-1-(1H-pyrazol-5-yl)ethanaminePyrazole nitrogen at position 5Distinct reactivity patterns
4-Amino-3-pyrazolecarboxamideContains a carboxamide groupPotentially different pharmacological properties
5-Methyl-1H-pyrazoleMethyl substitution on the pyrazole ringAltered solubility and stability characteristics

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

  • Breast Cancer Study : A study evaluated the effects of various derivatives on MDA-MB-231 cells, demonstrating significant growth inhibition and apoptosis induction at low concentrations .
  • Inflammation Model : In an animal model of inflammation, administration of this compound resulted in reduced swelling and pain response compared to controls, suggesting its potential as an analgesic agent.

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